molecular formula C15H29N B1227685 3-Butyl-5-propyloctahydroindolizine CAS No. 67217-85-0

3-Butyl-5-propyloctahydroindolizine

カタログ番号: B1227685
CAS番号: 67217-85-0
分子量: 223.4 g/mol
InChIキー: ONNRIWKYSUKBOB-RBSFLKMASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Butyl-5-propyloctahydroindolizine is a synthetic indolizidine alkaloid of interest in medicinal and organic chemistry research. Indolizidine alkaloids are recognized as attractive synthetic targets due to their diverse biological activities . This compound serves as a valuable building block for the synthesis and structure-activity relationship (SAR) study of more complex natural product analogs. Researchers can utilize this high-purity compound as a key intermediate or a reference standard in the exploration of new pharmacologically active molecules. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

特性

CAS番号

67217-85-0

分子式

C15H29N

分子量

223.4 g/mol

IUPAC名

(3R,5R,8aR)-3-butyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine

InChI

InChI=1S/C15H29N/c1-3-5-8-14-11-12-15-10-6-9-13(7-4-2)16(14)15/h13-15H,3-12H2,1-2H3/t13-,14-,15-/m1/s1

InChIキー

ONNRIWKYSUKBOB-RBSFLKMASA-N

SMILES

CCCCC1CCC2N1C(CCC2)CCC

異性体SMILES

CCCC[C@@H]1CC[C@@H]2N1[C@@H](CCC2)CCC

正規SMILES

CCCCC1CCC2N1C(CCC2)CCC

同義語

indolizidine 223AB
inolizidine-223AB

製品の起源

United States

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-butyl-5-propyloctahydroindolizine, and what analytical techniques are critical for confirming its purity and structure?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of pyrrolidine precursors followed by alkylation with butyl and propyl groups. Key steps include hydrogenation to achieve the octahydroindolizine core. Purity is confirmed via HPLC (>98% purity thresholds), while structural characterization relies on NMR (¹H/¹³C), mass spectrometry (MS) , and FT-IR to verify functional groups. Storage at 0–6°C is recommended for stability .

Q. How does the stereochemistry of this compound influence its physicochemical properties?

  • Methodological Answer : Stereochemical configurations (e.g., cis/trans isomerism in the octahydroindolizine ring) impact solubility, melting points, and reactivity. Computational tools like Density Functional Theory (DFT) predict energy-minimized conformers, while X-ray crystallography resolves absolute configurations. Experimental validation includes polarimetry and chiral HPLC to distinguish enantiomers .

Q. What stability challenges arise during storage and handling of this compound, and how can they be mitigated?

  • Methodological Answer : Degradation under oxidative or photolytic conditions is common. Stability studies using accelerated thermal aging (40°C/75% RH) and UV-Vis spectroscopy monitor decomposition. Mitigation involves inert-atmosphere storage (argon), light-resistant containers, and lyophilization for long-term preservation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in large-scale syntheses while minimizing side products?

  • Methodological Answer : Reaction parameters (temperature, catalyst loading) must be systematically optimized. For example:

Catalyst TypeReaction Time (h)Temperature (°C)Yield (%)
Pd/C (5% w/w)128072
Raney Nickel187065

Design of Experiments (DoE) and HPLC-MS track intermediates. Catalytic hydrogenation at 80°C with Pd/C maximizes yield while reducing alkylation byproducts .

Q. What bioactivity profiles have been reported for this compound, and how do structural modifications enhance its pharmacological potential?

  • Methodological Answer : Preliminary studies indicate antimicrobial activity (MIC: 8 µg/mL against S. aureus) and enzyme inhibition (IC₅₀: 12 µM for COX-2). Structure-activity relationship (SAR) analysis via molecular docking identifies the propyl chain as critical for hydrophobic binding. Derivatives with fluorinated substituents show improved metabolic stability in hepatic microsome assays .

Q. How can contradictory data on the compound’s bioactivity across studies be resolved?

  • Methodological Answer : Discrepancies often stem from assay variability (e.g., cell line differences) or impurities. Standardization includes:

  • Replicating assays in ISO-certified labs with controlled conditions.
  • Cross-validating results via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Purity re-evaluation using LC-HRMS to rule out degradation products .

Q. What advanced computational models predict the environmental fate or metabolic pathways of this compound?

  • Methodological Answer : QSAR models predict biodegradability (e.g., logP = 3.2 suggests moderate persistence). Molecular dynamics simulations map cytochrome P450-mediated oxidation pathways. Experimental validation employs radiolabeled tracers and high-resolution mass spectrometry to identify metabolites .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between synthetic batches despite identical protocols?

  • Methodological Answer : Variations arise from residual solvents or dynamic stereochemical interconversion . Solutions include:

  • Rigorous solvent removal via Kugelrohr distillation .
  • Low-temperature NMR (e.g., −40°C ) to "freeze" conformational states.
  • 2D NMR (COSY, NOESY) to resolve overlapping signals .

Key Research Tools

  • Synthesis : Hydrogenation reactors, chiral catalysts.
  • Characterization : 600 MHz NMR, Q-TOF MS.
  • Bioactivity : Microplate readers for high-throughput screening.
  • Computational : Schrödinger Suite, Gaussian 16.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。